5-Amino-1,3,4-thiadiazole-2-sulfonamide

Catalog No.
S547863
CAS No.
14949-00-9
M.F
C2H4N4O2S2
M. Wt
180.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1,3,4-thiadiazole-2-sulfonamide

CAS Number

14949-00-9

Product Name

5-Amino-1,3,4-thiadiazole-2-sulfonamide

IUPAC Name

5-amino-1,3,4-thiadiazole-2-sulfonamide

Molecular Formula

C2H4N4O2S2

Molecular Weight

180.21 g/mol

InChI

InChI=1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8)

InChI Key

VGMVBPQOACUDRU-UHFFFAOYSA-N

SMILES

C1(=NN=C(S1)S(=O)(=O)N)N

solubility

Soluble in DMSO

Synonyms

5-amino-1,3,4-thiadiazole-2-sulfonamide, 5-amino-TDSNH2, Hats cpd

Canonical SMILES

C1(=NN=C(S1)S(=O)(=O)N)N

The exact mass of the compound 5-Amino-1,3,4-thiadiazole-2-sulfonamide is 179.9776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22979. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Intermediate in Acetazolamide Synthesis

5-Amino-1,3,4-thiadiazole-2-sulfonamide primarily finds application as a chemical intermediate in the synthesis of the drug acetazolamide [, , ]. Acetazolamide is a carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and altitude sickness [].

Several sources describe 5-Amino-1,3,4-thiadiazole-2-sulfonamide as an impurity (sometimes referred to as Acetazolamide Impurity D) that can be present in acetazolamide preparations [, ].

Potential Carbonic Anhydrase Inhibition

A research study published in 2009 investigated the effects of derivatives of 5-Amino-1,3,4-thiadiazole-2-sulfonamide on human carbonic anhydrase isozymes (hCA-I and hCA-II) []. The study suggests that the parent compound itself might also possess carbonic anhydrase inhibitory activity, but further research is needed to confirm this.

5-Amino-1,3,4-thiadiazole-2-sulfonamide is a heterocyclic compound characterized by a thiadiazole ring containing an amino group and a sulfonamide moiety. Its molecular formula is C2H4N4O2S2, and it is recognized for its diverse biological activities, particularly in medicinal chemistry. The compound has garnered attention due to its potential as an inhibitor of human carbonic anhydrases, which are important enzymes involved in various physiological processes, including acid-base balance and fluid secretion .

Typical of sulfonamides and thiadiazoles. Notably, it can undergo:

  • Acylation Reactions: This compound can react with acyl chlorides to form N-acyl derivatives, enhancing its pharmacological properties.
  • Formation of Schiff Bases: By reacting with aldehydes or ketones, 5-amino-1,3,4-thiadiazole-2-sulfonamide can yield Schiff bases, which are important intermediates in organic synthesis .
  • Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.

Reactions involving this compound are often characterized by the formation of stable intermediates and products that retain the thiadiazole core structure.

5-Amino-1,3,4-thiadiazole-2-sulfonamide exhibits significant biological activities:

  • Inhibition of Carbonic Anhydrases: It has been identified as a potent inhibitor of multiple isoforms of human carbonic anhydrases (I, II, IV, and VII), with some derivatives showing Ki values in the nanomolar range .
  • Antibacterial Properties: The compound demonstrates antibacterial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .
  • Antitumor Activity: Some studies suggest that derivatives of this compound may possess antitumor properties, warranting further exploration in cancer research .

Several methods have been developed for synthesizing 5-amino-1,3,4-thiadiazole-2-sulfonamide:

  • From Acetazolamide: A common synthetic route involves the hydrolysis of acetazolamide to yield 5-amino-1,3,4-thiadiazole-2-sulfonamide through a series of chemical transformations involving benzoylation followed by hydrolysis .
  • Condensation Reactions: Another method includes the condensation of appropriate thiadiazole derivatives with sulfonamides or sulfonyl chlorides under acidic conditions to form the target compound .
  • Refluxing with Aldehydes: The compound can also be synthesized by refluxing with various aromatic aldehydes in the presence of concentrated sulfuric acid as a catalyst to yield Schiff bases .

5-Amino-1,3,4-thiadiazole-2-sulfonamide finds applications in several fields:

  • Pharmaceuticals: It is primarily explored for its potential as a therapeutic agent due to its inhibitory effects on carbonic anhydrases and antibacterial properties.
  • Agriculture: Compounds derived from this structure may be useful as agrochemicals owing to their biological activity against pests and pathogens.
  • Research: It serves as a valuable tool in biochemical research for studying enzyme inhibition and related mechanisms.

Interaction studies have focused on the binding affinity of 5-amino-1,3,4-thiadiazole-2-sulfonamide with various biological targets:

  • Carbonic Anhydrases: Detailed kinetic studies have demonstrated that certain derivatives exhibit strong binding affinities towards different isoforms of carbonic anhydrases .
  • Protein Interactions: Investigations into how this compound interacts at the molecular level with proteins have revealed insights into its mechanism of action and potential side effects.

Several compounds share structural similarities with 5-amino-1,3,4-thiadiazole-2-sulfonamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
AcetazolamideContains a thiadiazole ring and sulfonamide groupUsed primarily as a diuretic and anti-glaucoma agent
SulfanilamideSimple sulfanilamide structureOne of the first sulfa drugs; broad-spectrum antibiotic
Benzothiadiazine derivativesThiadiazine ring; varied substituentsExhibits diuretic properties; targets different enzymes
5-Amino-2-sulfanylidene-thiadiazoleSimilar thiadiazole structurePotentially different biological activities

The uniqueness of 5-amino-1,3,4-thiadiazole-2-sulfonamide lies in its specific inhibitory action against carbonic anhydrases and its diverse synthetic routes leading to various biologically active derivatives. Its dual functionality as both an antibacterial agent and an enzyme inhibitor distinguishes it from other related compounds.

The compound emerged as a synthetic precursor during the mid-20th century development of acetazolamide, a clinically approved carbonic anhydrase inhibitor. Early studies in the 1950s identified its role in derivatization reactions to optimize drug candidates targeting enzymatic pathways. By the 2000s, crystallographic analyses revealed its binding mode to human carbonic anhydrase II, solidifying its importance in rational drug design.

Significance in Heterocyclic Chemistry Research

As a 1,3,4-thiadiazole derivative, this compound exemplifies the mesoionic properties of the thiadiazole scaffold, enabling strong interactions with biological macromolecules. The sulfonamide group ($$-\text{SO}2\text{NH}2$$) enhances hydrogen-bonding capacity, critical for inhibiting metalloenzymes like carbonic anhydrases. Its synthetic versatility facilitates modifications at the 5-amino position, making it a template for generating libraries of bioactive molecules.

Position within the Thiadiazole Family of Compounds

Among the four constitutional thiadiazole isomers, 1,3,4-thiadiazoles are pharmacologically predominant. Unlike 1,2,5-thiadiazoles, which exhibit limited stability, 1,3,4-thiadiazoles like 5-amino-2-sulfonamide derivatives demonstrate robust aromaticity and thermal resilience. This compound’s structure aligns with the "azolesulfonamide" subclass, sharing features with anticonvulsant and diuretic agents.

Nomenclature and Chemical Identity

IUPAC Name: 5-Amino-1,3,4-thiadiazole-2-sulfonamide
Synonyms: Zolamide, Tio-urasin, NSC 22979
CAS Registry: 14949-00-9
Molecular Weight: 180.21 g/mol
Physical Properties:

PropertyValue
Melting Point188–190°C
Density1.865 g/cm³ (predicted)
Solubility4.739 g/L in water (15°C)

Relevance in Contemporary Chemical Research

Recent studies highlight its utility in designing isoform-selective carbonic anhydrase inhibitors (CAIs). Modifications at the amino group yield derivatives with enhanced binding to tumor-associated CA IX/XII, relevant in oncology. Additionally, its salts exhibit diuretic and anticonvulsant activities, broadening therapeutic applications.

5-Amino-1,3,4-thiadiazole-2-sulfonamide exists as a solid at room temperature (20°C) [1] [2] [3]. The compound typically appears as white to light yellow powder or crystalline material [1] [2] [3]. Commercial suppliers report the substance as maintaining its solid form under standard laboratory conditions, though it exhibits air sensitivity and requires storage under inert gas atmosphere [1] [2] [3].

The compound demonstrates characteristic crystalline properties, forming block-shaped, colorless crystals when properly crystallized [4]. Under controlled crystallization conditions, the material can be obtained in high purity with excellent crystal quality suitable for analytical characterization [5].

Solubility Profiles in Various Solvents

The solubility characteristics of 5-Amino-1,3,4-thiadiazole-2-sulfonamide vary significantly across different solvent systems. In aqueous media, the compound exhibits moderate solubility with a measured water solubility of 4.739 g/L at 15°C [6]. This hydrophilic character can be attributed to the presence of the sulfonamide group and the amino functionality, which facilitate hydrogen bonding interactions with water molecules.

SolventSolubilityReference
Water4.739 g/L at 15°C [6]
Dimethyl Sulfoxide (DMSO)Slightly soluble [6] [7]
MethanolSlightly soluble [6] [7]
AcetonitrileUsed as solvent for solutions [8]
Polar Organic SolventsGenerally soluble
Non-polar SolventsLess soluble

The compound shows limited solubility in organic solvents such as dimethyl sulfoxide and methanol, where it is described as "slightly soluble" [6] [7]. Acetonitrile serves as an effective solvent for preparing analytical solutions of the compound [8]. Generally, polar organic solvents demonstrate better solvation capabilities compared to non-polar alternatives , which is consistent with the polar nature of the molecule containing nitrogen, oxygen, and sulfur heteroatoms.

Thermal Properties and Phase Transitions

Melting Point Characteristics

The melting point of 5-Amino-1,3,4-thiadiazole-2-sulfonamide has been reported across multiple independent sources, with values ranging from 185°C to 203°C. This variation reflects differences in measurement conditions, sample purity, and analytical methodologies employed.

SourceMelting Point (°C)Reference
ChemicalBook188-190 [6] [7]
Anaxlab185-190 [10]
Tokyo Chemical Industry (TCI)199-203 [1] [2] [3] [11] [12]
Sigma-Aldrich (related compound)188-191 (dec.) [13]

The most frequently cited range is 188-190°C [6] [7], though Tokyo Chemical Industry reports a higher range of 199-203°C [1] [2] [3]. The notation of decomposition (dec.) in some sources [13] suggests that thermal degradation may occur concurrent with or shortly after melting, which is common for sulfonamide compounds containing multiple heteroatoms.

Thermal Stability and Decomposition Patterns

Based on thermogravimetric studies conducted on related metal chelates of 5-amino-1,3,4-thiadiazole-2-thiol, these compounds demonstrate stability up to 200°C before undergoing one-step decomposition processes [14]. While specific decomposition temperature data for 5-Amino-1,3,4-thiadiazole-2-sulfonamide was not found in the literature [15], the compound's structural similarity to thermally characterized analogs suggests comparable thermal behavior.

Research on salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole has specifically investigated thermal stability as a key physicochemical parameter [16], indicating that thermal properties are critical considerations for pharmaceutical applications of this compound class.

Acid-Base Behavior and pKa Values

The acid-base properties of 5-Amino-1,3,4-thiadiazole-2-sulfonamide are characterized by its predicted pKa value of 7.76±0.60 [6] [7]. This near-neutral pKa indicates that the compound exists in equilibrium between protonated and deprotonated forms under physiological conditions.

The sulfonamide group serves as the primary acidic functionality, while the amino group provides basic character. Studies on bicyclic derivatives synthesized from this compound have specifically evaluated sulfonamide pKa values as critical physicochemical parameters for biological activity [17]. These investigations demonstrate that structural modifications can significantly influence the acid-base behavior of the parent molecule.

Research has shown that compounds derived from 5-Amino-1,3,4-thiadiazole-2-sulfonamide can exhibit lower sulfonamide pKa values compared to established drugs like acetazolamide [17], suggesting potential for enhanced water solubility and altered biological distribution profiles.

Partition Coefficients and Molecular Polarity

The lipophilicity of 5-Amino-1,3,4-thiadiazole-2-sulfonamide is characterized by logarithmic partition coefficient (LogP) values ranging from -0.78 to -0.23 [18]. These negative values indicate hydrophilic character, with the compound preferentially partitioning into aqueous phases rather than organic phases.

The compound's molecular polarity is further evidenced by its calculated dipole moment. For the broader 1,3,4-thiadiazole class, dipole moments have been measured at 3.28±0.03 D using microwave techniques [19]. Theoretical calculations suggest dipole moments around 3.0 D, with the dipole vector directed from the sulfur atom toward the center of the nitrogen-nitrogen bond [19].

Studies on chloroform/buffer partition coefficients have been conducted for derivatives of this compound [17], demonstrating that structural modifications can significantly alter lipophilicity. The hydrophilic nature of 5-Amino-1,3,4-thiadiazole-2-sulfonamide, as reflected in its negative LogP values, correlates with its good water solubility and limited solubility in non-polar organic solvents.

The molecular polarity characteristics are consistent with the compound's crystallographic structure, which shows a monoclinic crystal system with space group P 1 21/n 1 [20]. The unit cell parameters (a = 7.516 Å, b = 10.536 Å, c = 8.342 Å, β = 95.69°) and volume of 657.3 Ų [20] reflect the efficient packing of polar molecules through hydrogen bonding interactions.

PropertyValueReference
Molecular FormulaC₂H₄N₄O₂S₂ [6] [7] [1]
Molecular Weight (g/mol)180.20-180.21 [6] [7] [1]
Melting Point (°C)185-203 [6] [10] [7] [1] [2]
Water Solubility (g/L)4.739 at 15°C [6]
pKa7.76±0.60 [6] [7]
LogP-0.78 to -0.23 [18]
Density (g/cm³)1.865±0.06 (Predicted) [6] [7]
Crystal SystemMonoclinic [20]
Space GroupP 1 21/n 1 [20]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

179.97756773 g/mol

Monoisotopic Mass

179.97756773 g/mol

Heavy Atom Count

10

LogP

-0.9 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F687N81LIZ

Other CAS

14949-00-9

Wikipedia

5-amino-1,3,4-thiadiazole-2-sulfonamide

Dates

Last modified: 08-15-2023
1: Van Berkel MA, Elefritz JL. Evaluating off-label uses of acetazolamide. Am J Health Syst Pharm. 2018 Apr 15;75(8):524-531. doi: 10.2146/ajhp170279. Review. PubMed PMID: 29626002.
2: Arenas-García JI, Herrera-Ruiz D, Morales-Rojas H, Höpfl H. Interrelation of the dissolution behavior and solid-state features of acetazolamide cocrystals. Eur J Pharm Sci. 2017 Jan 1;96:299-308. doi: 10.1016/j.ejps.2016.09.025. Epub 2016 Sep 17. PubMed PMID: 27650458.
3: Llovet-Rausell A, Ruiz Tolosa F, Kudsieh B. Severe ocular side effects with acetazolamide: case report. Arch Soc Esp Oftalmol. 2016 Nov;91(11):543-546. doi: 10.1016/j.oftal.2016.03.013. Epub 2016 May 11. English, Spanish. PubMed PMID: 27179669.
4: Al-Saleem AI, Al-Jobair AM. Possible association between acetazolamide administration during pregnancy and multiple congenital malformations. Drug Des Devel Ther. 2016 Apr 15;10:1471-6. doi: 10.2147/DDDT.S99561. eCollection 2016. PubMed PMID: 27143854; PubMed Central PMCID: PMC4841426.
5: Santoveña A, Suárez-González J, Martín-Rodríguez C, Fariña JB. Formulation design of oral pediatric Acetazolamide suspension: dose uniformity and physico-chemical stability study. Pharm Dev Technol. 2017 Mar;22(2):191-197. doi: 10.1080/10837450.2016.1175475. Epub 2016 Apr 24. PubMed PMID: 27109383.
6: Biondich AS, Joslin JD. Acetazolamide Use in an Ultra-Runner: A Complicated Treatment Consideration for AMS. Wilderness Environ Med. 2016 Mar;27(1):179-80. doi: 10.1016/j.wem.2015.09.001. Epub 2015 Oct 29. PubMed PMID: 26520404.
7: Supuran CT. Acetazolamide for the treatment of idiopathic intracranial hypertension. Expert Rev Neurother. 2015;15(8):851-6. doi: 10.1586/14737175.2015.1066675. Epub 2015 Jul 7. Review. PubMed PMID: 26154918.
8: Falardeau J, Lobb BM, Golden S, Maxfield SD, Tanne E. The use of acetazolamide during pregnancy in intracranial hypertension patients. J Neuroophthalmol. 2013 Mar;33(1):9-12. doi: 10.1097/WNO.0b013e3182594001. PubMed PMID: 22635167.
9: Kassamali R, Sica DA. Acetazolamide: a forgotten diuretic agent. Cardiol Rev. 2011 Nov-Dec;19(6):276-8. doi: 10.1097/CRD.0b013e31822b4939. Review. PubMed PMID: 21983315.
10: Reiss WG, Oles KS. Acetazolamide in the treatment of seizures. Ann Pharmacother. 1996 May;30(5):514-9. Review. PubMed PMID: 8740334.

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